2,2-Dimethyl-2H-chromene-6-carboxylic acid

Antifungal Natural Products SAR

This non-interchangeable chromene scaffold is essential for medicinal chemistry, antifungal SAR studies, and HPLC quality control. Its lack of antifungal activity makes it a critical negative control, while its carboxylic acid handle enables facile derivatization. Available in high purity (≥97%), this solid-state compound is ideal for reliable library synthesis and formulation development. Ensure your research's integrity by sourcing the exact entity.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 34818-56-9
Cat. No. B1310759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Dimethyl-2H-chromene-6-carboxylic acid
CAS34818-56-9
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC(=C2)C(=O)O)C
InChIInChI=1S/C12H12O3/c1-12(2)6-5-8-7-9(11(13)14)3-4-10(8)15-12/h3-7H,1-2H3,(H,13,14)
InChIKeyAXICIBPYBONRSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2,2-Dimethyl-2H-chromene-6-carboxylic acid (CAS 34818-56-9) – A Core Chromene Scaffold for Antifungal and Natural Product Research


2,2-Dimethyl-2H-chromene-6-carboxylic acid (also known as anofinic acid) is a benzopyran derivative with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol. It is classified as an organoheterocyclic compound within the 2,2-dimethyl-1-benzopyran family [1]. This compound serves as a core scaffold in the synthesis of chromene-based natural products and bioactive molecules, with established roles as a reference standard in antifungal structure-activity relationship (SAR) studies [2] and as a characteristic marker in quality control for Gentiana macrophylla roots (GMR) [3]. Its commercial availability at purities ranging from 95% to 98% makes it accessible for medicinal chemistry and natural product research applications.

2,2-Dimethyl-2H-chromene-6-carboxylic acid (CAS 34818-56-9): Why In-Class Analogs Cannot Be Substituted Without Risk


In-class chromene carboxylic acids exhibit widely divergent biological activities and physicochemical properties that preclude simple interchange. Modest structural variations—such as methylation of the carboxylic acid, prenylation at the 8-position, or methoxylation at the 7-position—produce profound changes in antifungal spectrum and potency [1][2]. For example, while the methyl ester of this compound exhibits activity against both plant pathogenic fungi and Candida albicans, the free acid itself shows no detectable activity in the same assays [1]. Conversely, prenylation at the 8-position introduces additional lipophilic character (ΔcLogP ~1.1) that alters chromatographic behavior and may confer distinct biological profiles [3]. These divergent properties demonstrate that chromene derivatives are not functionally interchangeable, and the selection of the precise chemical entity must be driven by the specific assay, synthetic route, or analytical method.

Quantitative Differentiation of 2,2-Dimethyl-2H-chromene-6-carboxylic acid (CAS 34818-56-9) vs. Closest Analogs


Antifungal Activity: Baseline Reference Standard vs. 2-Methoxyanofinic Acid and Methyl Ester

In a structure-activity relationship (SAR) study against Cladosporium cucumerinum, 2,2-dimethyl-2H-chromene-6-carboxylic acid (anofinic acid) exhibited no detectable antifungal activity, serving as the negative reference baseline. In contrast, the addition of a methoxyl group at the 7-position (2-methoxyanofinic acid) conferred significant activity, while esterification of the carboxylic acid to the methyl ester extended the activity spectrum to include Candida albicans [1].

Antifungal Natural Products SAR

Chromatographic Marker: Distinct Retention vs. Prenylated Analog

2,2-Dimethyl-2H-chromene-6-carboxylic acid and its derivatives serve as characteristic HPLC markers for distinguishing Gentiana macrophylla roots (GMR) from spurious breeds. Principal component analysis (PCA) and hierarchical cluster analysis (HCA) revealed significant differences in chromatographic profiles, with anofinic acid and its derivatives acting as key discriminators [1]. Compared to the 8-prenylated analog (2,2-dimethyl-8-prenyl-2H-chromene-6-carboxylic acid), the target compound lacks the hydrophobic prenyl side chain, resulting in a lower predicted cLogP (2.80 vs. ~3.9) and earlier retention on reversed-phase HPLC [2][3].

Quality Control HPLC Chemotaxonomy

ADMET Profile: Distinct Mitochondrial Localization and Transporter Inhibition Pattern

In silico ADMET predictions using admetSAR 2.0 indicate that 2,2-dimethyl-2H-chromene-6-carboxylic acid possesses a unique profile of transporter inhibition compared to typical chromene-6-carboxylic acid derivatives lacking the gem-dimethyl group. Specifically, the compound is predicted to localize to mitochondria (probability 76.35%) and exhibits high probability of inhibiting OATP1B1 (94.83%) and OATP1B3 (97.23%), while being a non-inhibitor of OATP2B1 (100%), MATE1 (98%), OCT2 (97.5%), BSEP (86.11%), and P-glycoprotein (95.23%) [1]. This transporter inhibition fingerprint differs substantially from that of chromone-2-carboxylic acids, which generally exhibit lower OATP inhibition liability due to different ring substitution patterns [2].

ADMET Drug Discovery Computational Toxicology

Synthetic Accessibility: Established Oxidation Route vs. Multi-Step Chroman-Chromene Sequences

2,2-Dimethyl-2H-chromene-6-carboxylic acid can be obtained via direct oxidation of 6-formylchromene, a relatively straightforward single-step transformation [1]. This contrasts with the synthesis of 2,2-dimethyl-2H-chromene-3-carboxylic acid positional isomers, which often require multi-step sequences involving chromanone intermediates or asymmetric transformation steps to achieve the desired substitution pattern and enantiomeric purity [2][3]. The commercial availability of the 6-carboxylic acid isomer at 95–98% purity further reduces the synthetic burden relative to the 3-carboxylic acid analog, for which commercial sources are less common and synthesis more labor-intensive.

Synthetic Chemistry Building Blocks Oxidation

Solid-State Handling: Defined Melting Point Range vs. Liquid/Viscous Analogs

2,2-Dimethyl-2H-chromene-6-carboxylic acid is a crystalline solid with a reported melting point range of 155–160 °C . This is in stark contrast to its methyl ester analog (methyl 2,2-dimethyl-2H-chromene-6-carboxylate), which is typically an oil or low-melting solid, and to 8-prenylated derivatives, which are often viscous oils due to the flexible prenyl side chain [1]. The well-defined crystalline nature of the free acid simplifies handling, weighing, and purification by recrystallization, whereas the liquid or waxy consistency of the ester and prenyl analogs necessitates alternative handling procedures and can complicate formulation development.

Physical Properties Handling Formulation

Purity Benchmarks: Commercial Availability at 95–98% vs. Unspecified or Lower Purity for Niche Analogs

2,2-Dimethyl-2H-chromene-6-carboxylic acid is readily available from multiple reputable suppliers at defined purity levels ranging from 95% to 98% . In contrast, specialized analogs such as 2-methoxyanofinic acid or 2,2-dimethyl-8-prenyl-2H-chromene-6-carboxylic acid are often available only from niche suppliers with unspecified purity or as custom synthesis products, introducing supply chain uncertainty and potential batch-to-batch variability . The established commercial supply chain for the target compound, supported by certificates of analysis (CoA) and material safety data sheets (MSDS), provides greater confidence in reproducibility for research applications .

Procurement Quality Assurance Supply Chain

Optimal Research and Industrial Applications for 2,2-Dimethyl-2H-chromene-6-carboxylic acid (CAS 34818-56-9)


Negative Control in Antifungal Structure-Activity Relationship (SAR) Studies

In bioassay-guided fractionation and SAR studies of chromene natural products, 2,2-dimethyl-2H-chromene-6-carboxylic acid serves as an essential negative control. Its lack of antifungal activity against Cladosporium cucumerinum and Candida albicans provides a baseline against which the activity of functionalized derivatives (e.g., 2-methoxyanofinic acid, methyl esters) can be quantitatively compared [1]. This enables researchers to confidently attribute observed antifungal effects to specific structural modifications (methoxylation, esterification) rather than to the core chromene scaffold.

Reference Standard for Quality Control of Gentiana macrophylla Roots (GMR)

2,2-Dimethyl-2H-chromene-6-carboxylic acid and its derivatives function as characteristic chemical markers for the identification and quality control of Gentiana macrophylla roots (GMR). HPLC analysis using this compound as a reference standard enables the differentiation of authentic GMR from spurious breeds and adulterants [2]. The distinct retention behavior of the non-prenylated acid, relative to more hydrophobic prenylated analogs, ensures unambiguous peak assignment in complex botanical extracts.

Synthetic Building Block for Chromene-Based Drug Discovery

The commercial availability of 2,2-dimethyl-2H-chromene-6-carboxylic acid at 95–98% purity makes it a practical starting material for the synthesis of chromene-based drug candidates. The carboxylic acid moiety can be readily functionalized (e.g., via amide coupling, esterification) to generate diverse compound libraries, while the gem-dimethyl group at the 2-position provides metabolic stability and conformational constraint. In silico ADMET predictions indicate potential for mitochondrial localization and OATP transporter interactions [3], properties that can be leveraged or mitigated in lead optimization campaigns.

Physicochemical Profiling and Formulation Development

The well-defined crystalline nature and moderate melting point (155–160 °C) of 2,2-dimethyl-2H-chromene-6-carboxylic acid facilitate its use in solid-state characterization studies and formulation development. Unlike oily or waxy chromene analogs (e.g., methyl esters, prenyl derivatives), this compound can be accurately weighed, recrystallized, and incorporated into solid dosage forms with predictable dissolution and stability profiles. Its predicted XLogP of 2.80 and TPSA of 46.50 Ų [3] further inform formulation strategies for oral or topical delivery.

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